molecular formula C19H17ClN2O3 B5232899 (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol

(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol

Cat. No. B5232899
M. Wt: 356.8 g/mol
InChI Key: BVLGYBABXLJCDK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol, also known as CP-101,606, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-101,606 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which is necessary for synaptic plasticity and memory formation. However, excessive activation of the NMDA receptor can lead to excitotoxicity and neuronal damage. (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol selectively blocks the NMDA receptor by binding to the glycine site on the receptor, thereby reducing the influx of calcium ions and preventing excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of epilepsy, this compound has been shown to reduce seizure activity and improve cognitive function. In models of stroke and traumatic brain injury, this compound has been shown to reduce neuronal damage and improve functional outcomes. This compound has also been shown to reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol is its selectivity for the NMDA receptor, which allows for targeted modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the study of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol. One direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disorders, such as depression and anxiety. Additionally, the development of novel drug delivery systems for this compound may improve its pharmacokinetic properties and increase its efficacy in animal models.

Synthesis Methods

The synthesis method of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzophenone in the presence of triethylamine and acetic anhydride to form 2-(4-chlorobenzyl)-1,3-benzoxazole. The benzoxazole is then treated with 3-pyrrolidinol and 4-dimethylaminopyridine in dichloromethane to yield this compound.

Scientific Research Applications

(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, stroke, traumatic brain injury, and neuropathic pain. The NMDA receptor plays a crucial role in the pathophysiology of these disorders, and this compound has been shown to selectively block the receptor without affecting other neurotransmitter systems.

properties

IUPAC Name

[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-4-1-12(2-5-14)9-18-21-16-10-13(3-6-17(16)25-18)19(24)22-8-7-15(23)11-22/h1-6,10,15,23H,7-9,11H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLGYBABXLJCDK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.